4-Aminopyridine-2,6-dicarbaldehyde
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Overview
Description
4-Aminopyridine-2,6-dicarbaldehyde is an organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of an amino group at the 4-position and two aldehyde groups at the 2- and 6-positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyridine-2,6-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the nitration of pyridine to form 2,6-dinitropyridine, followed by reduction to obtain 2,6-diaminopyridine. The amino groups are then selectively oxidized to form the corresponding aldehyde groups, resulting in this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes, followed by selective oxidation. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Aminopyridine-2,6-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and interhalogens (e.g., iodine monochloride) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Aminopyridine-2,6-dicarboxylic acid.
Reduction: 4-Aminopyridine-2,6-dimethanol.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
4-Aminopyridine-2,6-dicarbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Aminopyridine-2,6-dicarbaldehyde involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of voltage-gated potassium channels, which leads to the elongation of action potentials and enhanced release of neurotransmitters. This results in improved neuronal signaling and has potential therapeutic implications for neurological disorders .
Comparison with Similar Compounds
4-Aminopyridine-2,6-dicarbaldehyde can be compared with other similar compounds, such as:
2-Aminopyridine: Lacks the aldehyde groups and has different reactivity and applications.
3-Aminopyridine: Similar to 2-Aminopyridine but with the amino group at the 3-position.
4-Aminopyridine: Lacks the aldehyde groups and is primarily used in neurological research
The uniqueness of this compound lies in its dual functionality, with both amino and aldehyde groups, allowing for a broader range of chemical reactions and applications.
Properties
Molecular Formula |
C7H6N2O2 |
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Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-aminopyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H,(H2,8,9) |
InChI Key |
HJCXHERTYFRKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)N |
Origin of Product |
United States |
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